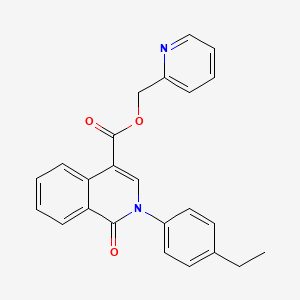

(pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

The compound "(pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate" is a synthetic isoquinoline derivative featuring a 4-ethylphenyl substituent at position 2 and a (pyridin-2-yl)methyl ester at position 4. Structurally, it belongs to the dihydroisoquinoline class, characterized by a 1-oxo group and a fused bicyclic aromatic system.

Properties

IUPAC Name |

pyridin-2-ylmethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-2-17-10-12-19(13-11-17)26-15-22(20-8-3-4-9-21(20)23(26)27)24(28)29-16-18-7-5-6-14-25-18/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSUTDLMLQNSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine moiety acts as a nucleophilic site due to its lone pair on nitrogen, while the ester group provides electrophilic centers for substitution. Key reactions include:

– Hydrolysis of the ester group proceeds via nucleophilic attack by water or hydroxide ions, yielding the carboxylic acid derivative.

– Copper-catalyzed Ullmann-type coupling enables functionalization of the pyridine ring, expanding structural diversity .

Oxidation and Reduction Reactions

The dihydroisoquinoline core and aromatic rings undergo redox transformations:

– Oxidation of the ethylphenyl group may yield carboxylic acid derivatives under strong conditions.

– Selective reduction of the dihydroisoquinoline double bond enhances molecular flexibility.

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for polycyclic systems via intramolecular reactions:

– Friedel-Crafts reactions exploit the electron-rich aromatic rings to form fused bicyclic systems .

– Ugi reactions enable combinatorial diversification by introducing amines, carbonyls, and isocyanides .

Functional Group Interconversion

The ester group participates in classic acyl transfer reactions:

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Transesterification | Alcohols, acid catalysts | Alkyl ester variants (e.g., propan-2-yl esters) | |

| Amidation | NH₃ or amines | Isoquinoline-4-carboxamides |

– Transesterification with alcohols like isopropanol modifies solubility and bioavailability.

– Amidation reactions enhance hydrogen-bonding capacity for target binding .

Mechanistic Insights

Reaction pathways often involve:

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit a range of biological activities:

- Anticancer Properties :

- Antimicrobial Activity :

- Neuroprotective Effects :

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Multi-component Reactions (MCRs) :

- Rearrangement Reactions :

- Functionalization Techniques :

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of various isoquinoline derivatives, including this compound, against breast cancer cells. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective effects, derivatives were tested for their ability to mitigate oxidative stress in neuronal cell cultures. The findings revealed that compounds structurally related to this compound significantly reduced markers of oxidative damage .

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s isoquinoline core can intercalate with DNA, while the pyridine and phenyl groups may interact with protein active sites, modulating their activity .

Comparison with Similar Compounds

(a) 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid

- Structure : Differs at position 2 (pyridin-2-yl vs. 4-ethylphenyl) and lacks the ester group.

- Molecular Formula : C₁₅H₁₀N₂O₃ .

- Properties : Higher polarity due to the carboxylic acid group, limiting lipid solubility.

- Applications : Serves as a precursor for ester derivatives like the target compound .

(b) Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

- Structure: Shares a fused bicyclic system but incorporates a pyrrolo-quinoline scaffold with a methyl ester.

- Molecular Formula: C₁₄H₁₅NO₃ .

- Synthesis: Prepared via AlCl₃-catalyzed cyclization of a tetrahydroquinoline precursor in 1,2-dichlorobenzene (73% yield) .

- Key Spectral Data :

Physicochemical Properties

Bioactivity Potential

While direct studies on the target compound are absent, structurally related isoquinoline derivatives demonstrate:

- Antimicrobial Activity : Pyridine-containing analogs show efficacy against Gram-positive bacteria .

- Enzyme Inhibition: Dihydroisoquinoline esters inhibit kinases and proteases due to their planar aromatic systems .

- Insecticidal Properties: Plant-derived isoquinolines (e.g., C. gigantea extracts) disrupt insect metabolism, suggesting pesticidal applications for synthetic analogs .

Biological Activity

The compound (pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a derivative of isoquinoline that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 320.38 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of isoquinoline derivatives. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Isoquinoline Derivative A | 32 | Moderate |

| Isoquinoline Derivative B | 16 | Strong |

| (pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo... | TBD | TBD |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains. Preliminary data suggest that the compound may possess moderate antimicrobial activity, although specific MIC values for this compound are yet to be determined.

Anticancer Activity

Isoquinoline derivatives have shown promise in anticancer research. A study involving similar structures reported:

- Cell Lines Tested : MCF-7 (breast cancer), Panc-1 (pancreatic cancer)

- IC Values:

- MCF-7: 1.2 ± 0.2 µM

- Panc-1: 1.4 ± 0.2 µM

These results suggest that modifications to the isoquinoline core can enhance cytotoxicity against cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, supported by assays measuring caspase activation and annexin V staining .

The biological activities of this compound are believed to result from its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may act on specific receptors involved in apoptosis pathways, leading to increased cell death in malignant cells.

- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that can mitigate oxidative damage in cells.

Case Studies

Recent studies have explored the synthesis and evaluation of derivatives related to this compound:

- Study on Synthesis and Antibacterial Activity :

- Evaluation of Anticancer Properties :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

- Methodology : A multi-step synthesis approach is typical. For analogous compounds, cyclization reactions using Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) are effective for forming the isoquinoline core . Subsequent esterification or alkylation steps introduce substituents like the pyridinylmethyl group. Purification via recrystallization (e.g., ethanol or methylene chloride/hexane mixtures) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted intermediates or dimerization products.

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic proton signals in the δ 6.95–7.13 ppm range indicate isoquinoline protons, while methyl groups appear as singlets near δ 1.15–3.65 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M] peak matching calculated mass). Fragmentation patterns (e.g., m/z 230, 187) validate structural motifs .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., ±0.5% deviation) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Challenges : Ambiguities in substituent configuration (cis/trans isomerism) due to overlapping NMR signals. Weak intermolecular interactions (e.g., C–H⋯π bonds) complicate crystal packing analysis .

- Solutions :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve geometric parameters. For example, C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize columnar packing in the [100] direction .

- Complementary Techniques : Pair crystallography with computational modeling (e.g., DFT) to validate torsional angles and intermolecular forces.

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Experimental Design :

- Derivatization : Introduce substituents at the 4-ethylphenyl or pyridinylmethyl positions (e.g., halogenation, methoxylation) to modulate electronic or steric effects .

- Biological Assays : Test derivatives for activity in target-specific models (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves (IC₅₀ values) to correlate substituent effects with potency .

- Data Interpretation : Statistical tools (e.g., QSAR models) link molecular descriptors (logP, polar surface area) to activity trends. Address outliers via conformational analysis or solubility studies.

Q. How should contradictory spectral or crystallographic data be analyzed?

- Case Example : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic processes (e.g., rotamers) or impurities.

- Resolution Workflow :

Repeat Experiments : Confirm reproducibility under identical conditions.

Variable-Temperature NMR : Identify temperature-dependent signal coalescence indicative of conformational exchange .

Cross-Validation : Compare with X-ray data (e.g., bond lengths/angles) to rule out structural misassignment .

Methodological Resources

- Synthesis : Refer to protocols for analogous tetrahydroisoquinoline derivatives, emphasizing AlCl₃-mediated cyclization .

- Crystallography : Use SHELX software for structure refinement, prioritizing high-resolution data (R-factor < 0.05) .

- SAR Optimization : Leverage PubChem data for substituent effect benchmarks (e.g., halogen vs. methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.